N-(1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide
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Overview
Description
N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a thiolane ring with a dioxo substitution and an azepane ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE typically involves the reaction of a thiolane derivative with an azepane derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and stringent control of reaction parameters is crucial to achieve high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane or azepane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE can yield sulfoxides or sulfones, while reduction can produce thiolane or azepane derivatives.
Scientific Research Applications
N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxybenzamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-hydroxynaphthalene-2-carboxamide
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of N-(1,1-DIOXO-1??-THIOLAN-3-YL)AZEPANE-1-CARBOXAMIDE lies in its specific combination of the thiolane and azepane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O3S |
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Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)azepane-1-carboxamide |
InChI |
InChI=1S/C11H20N2O3S/c14-11(13-6-3-1-2-4-7-13)12-10-5-8-17(15,16)9-10/h10H,1-9H2,(H,12,14) |
InChI Key |
JFSYAZFVJXQHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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